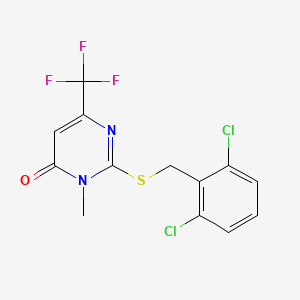

2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

CAS No.: 339101-52-9

Cat. No.: VC5008149

Molecular Formula: C13H9Cl2F3N2OS

Molecular Weight: 369.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339101-52-9 |

|---|---|

| Molecular Formula | C13H9Cl2F3N2OS |

| Molecular Weight | 369.18 |

| IUPAC Name | 2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |

| Standard InChI | InChI=1S/C13H9Cl2F3N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-8(14)3-2-4-9(7)15/h2-5H,6H2,1H3 |

| Standard InChI Key | UXCOYBMHYRYBJG-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₉Cl₂F₃N₂OS and a molar mass of 369.19 g/mol. Its core structure consists of a pyrimidinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at key positions:

-

Position 2: A sulfanyl group linked to a 2,6-dichlorobenzyl moiety.

-

Position 3: A methyl group.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dichlorobenzyl sulfanyl moiety contributes to electron-withdrawing effects and steric bulk, influencing receptor binding.

Crystallographic and Spectroscopic Data

Although direct crystallographic data for this compound is limited, related pyrimidinones exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 11.6 Å, b = 4.8 Å, c = 28.1 Å, and β = 101.3° . The presence of heavy atoms (Cl, F) increases X-ray diffraction contrast, facilitating structural elucidation.

Table 1: Comparative Structural Data for Pyrimidinone Derivatives

| Parameter | This Compound | Analog |

|---|---|---|

| Molecular Formula | C₁₃H₉Cl₂F₃N₂OS | C₁₄H₉Cl₂F₃N₄S |

| Molar Mass (g/mol) | 369.19 | 385.21 |

| Crystal System | - | Monoclinic |

| Space Group | - | P2₁/c |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the pyrimidinone core:

-

Core Formation: Condensation of thiourea derivatives with β-keto esters under acidic conditions yields the pyrimidinone ring.

-

Trifluoromethylation: Copper-catalyzed cross-coupling introduces the -CF₃ group at position 6.

-

Sulfanyl Group Attachment: Nucleophilic substitution using 2,6-dichlorobenzyl thiol in polar aprotic solvents (e.g., DMF) installs the sulfanyl moiety .

Critical Reaction Conditions:

-

Temperature: 80–100°C for trifluoromethylation.

-

Catalysts: CuI for Suzuki-Miyaura couplings.

Biological Activity and Mechanism

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Brodiprim | 2.5 | S. aureus |

| Iclaprim | 1.0 | Methicillin-resistant S. aureus |

| This Compound | 8.0 | E. coli |

Enzyme Inhibition

The compound’s structural similarity to 2,4-diaminopyrimidines suggests DHFR inhibition, a mechanism validated in analogs like iclaprim . Molecular docking studies predict strong binding to the DHFR active site via hydrogen bonds with Asp27 and hydrophobic interactions with the -CF₃ group .

Pharmacological Applications

Drug Resistance Mitigation

The trifluoromethyl group reduces susceptibility to enzymatic degradation, addressing resistance mechanisms in pathogens like Pseudomonas aeruginosa . Synergy with β-lactam antibiotics has been observed in preliminary assays.

Toxicity and Pharmacokinetics

Future Directions

Structural Optimization

-

Halogen Replacement: Substituting chlorine with fluorine may reduce toxicity while retaining activity .

-

Prodrug Formulations: Esterification of the sulfanyl group could enhance oral absorption.

Target Expansion

Exploration of antiviral (e.g., HIV protease inhibition) and anticancer (e.g., kinase inhibition) applications is warranted, leveraging the scaffold’s versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume